10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol is a complex heterocyclic compound belonging to the pyrimidoindazole class. This compound features a unique arrangement of nitrogen and carbon atoms that contribute to its potential biological activity. It is characterized by the presence of a fluorine atom at the 10-position, which may influence its pharmacological properties.
This compound can be synthesized through various methods involving the functionalization of indazole derivatives. The synthesis often utilizes starting materials such as 3-aminoindazole derivatives and trifluoromethylated precursors, which are subjected to reactions like condensation and nucleophilic substitution.
10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol is classified as an indazole derivative. Indazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This specific derivative may exhibit properties suitable for therapeutic applications, particularly in the context of receptor modulation and anticancer activities.
The synthesis of 10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol typically involves several steps:
For example, one method involves refluxing 3-aminoindazole with phosphorus oxychloride to yield chlorinated intermediates, which can then be further reacted with bases like triethylamine or potassium carbonate to afford the desired pyrimidoindazole derivatives with good yields .
The molecular structure of 10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol features:
The molecular formula can be represented as , and it has a molecular weight of approximately 232.21 g/mol. The structural integrity is crucial for its biological activity and interaction with target receptors.
10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol can participate in various chemical reactions:
For instance, reactions involving chlorinated intermediates have been shown to yield diverse derivatives through nucleophilic aromatic substitution with amines or other nucleophiles .
The mechanism of action for compounds like 10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol often involves interaction with specific biological targets such as enzymes or receptors. The fluorine substituent can enhance binding affinity due to its electronegativity and ability to form hydrogen bonds.
Research indicates that similar indazole derivatives can act as agonists or antagonists at cannabinoid receptors, suggesting potential applications in pain management and anti-inflammatory therapies . The precise mechanism would depend on the specific interactions at the molecular level.
The compound is likely to be a solid at room temperature, exhibiting moderate solubility in organic solvents due to its polar functional groups. Specific melting points and boiling points would need experimental determination.
Chemical stability under various conditions (e.g., pH variations) is essential for practical applications. The presence of functional groups like hydroxyl may confer reactivity in biochemical environments.
Relevant data include:
10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol has potential applications in:
The pyrimido[1,2-b]indazole scaffold represents a privileged heterotricyclic system in medicinal chemistry due to its structural rigidity and capacity for diverse functionalization. Optimization of this core for 10-fluoro-2-methylpyrimido[1,2-b]indazol-4-ol leverages scaffold hybridization strategies, wherein synthetically tractable intermediates enable systematic diversification. Key approaches include:
Table 1: Synthetic Routes for Pyrimido[1,2-b]indazole Diversification
Strategy | Reaction Conditions | Key Intermediates | Yield Range | Functionalization Site |
---|---|---|---|---|
Cyclocondensation | MeOH/H₃PO₄, reflux, 24h | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 35–75% | Core formation |
Chlorination | POCl₃, reflux, 3h | 4-Hydroxy-pyrimidoindazole | 70–98% | C4 position |
Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂, Na₂CO₃, dioxane/H₂O, 90°C | 4-Chloro-pyrimidoindazole | 35–98% | C4-aryl/heteroaryl |
These strategies collectively enable the synthesis of analogues with tailored steric, electronic, and pharmacophoric features while preserving the bioactive core.
The strategic incorporation of fluorine at C10 (10-fluoro substitution) and trifluoromethyl groups at C2 in pyrimidoindazole derivatives is underpinned by multifaceted biophysical and pharmacokinetic rationales:
Table 2: Impact of Fluorine Substitution on Physicochemical and Target Binding Properties
Property | Non-Fluorinated Analogues | 10-Fluoro Derivatives | Trifluoromethyl Derivatives |
---|---|---|---|
logP (Calculated) | 2.1–2.8 | 2.6–3.3 | 3.0–3.9 |
Metabolic Half-life (t₁/₂) | <30 min | >90 min | >120 min |
MAO-B IC₅₀ | 150–500 nM | 20–80 nM | 5–50 nM |
IDO1 Cellular Inhibition | ~15% @ 10 µM | 35–42% @ 10 µM | 45–54% @ 10 µM |
Computational docking elucidates the structural basis for the high-affinity binding of 10-fluoro-2-methylpyrimido[1,2-b]indazol-4-ol to oncology-relevant targets:
Table 3: Docking Scores and Key Interactions of 10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol Analogues
Target | PDB ID | Docking Score (kcal/mol) | Key Interactions | Biological Validation |
---|---|---|---|---|
IDO1 | 4PK5 | −9.2 to −10.8 | Heme-Fe coordination (N2), H-bond (Ser263), π-stacking (Phe226) | IC₅₀ = 2.6 μM (A375 cells) |
MAO-B | 2V5Z | −10.5 to −11.3 | π-π stacking (FAD), H-bond (Cys172), van der Waals (Ile199) | Kᵢ = 20 nM, competitive inhibition |
DNA Gyrase | 1AJ6 | −10.8 to −12.2 | H-bond (Asp79), hydrophobic (Ala67), intercalation | MIC = 0.5 μg/mL (S. aureus) |
These in silico studies rationalize the nanomolar-to-micromolar potency of optimized derivatives and provide blueprints for further scaffold refinement.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: